2-(4-chloro-2-methylphenoxy)-N-(2,6-difluorophenyl)-2,2-difluoroacetamide
Description
2-(4-chloro-2-methylphenoxy)-N-(2,6-difluorophenyl)-2,2-difluoroacetamide is a synthetic organic compound characterized by its complex structure, which includes multiple halogen atoms and aromatic rings
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2,6-difluorophenyl)-2,2-difluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF4NO2/c1-8-7-9(16)5-6-12(8)23-15(19,20)14(22)21-13-10(17)3-2-4-11(13)18/h2-7H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHVVERHODFCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=C(C=CC=C2F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2,6-difluorophenyl)-2,2-difluoroacetamide typically involves multiple steps:
-
Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 4-chloro-2-methylphenol with a suitable base (e.g., sodium hydroxide) to form the phenoxide ion. This ion then reacts with a difluoroacetyl chloride to yield 2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl chloride.
-
Amidation Reaction: : The difluoroacetyl chloride intermediate is then reacted with 2,6-difluoroaniline in the presence of a base (e.g., triethylamine) to form the final product, 2-(4-chloro-2-methylphenoxy)-N-(2,6-difluorophenyl)-2,2-difluoroacetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic aromatic substitution reactions due to the presence of halogen atoms on the aromatic rings.
-
Oxidation and Reduction: : The compound may be subject to oxidation and reduction reactions, particularly at the aromatic rings and the amide functional group.
-
Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the aromatic rings or the amide group.
Reduction: Reduced forms of the aromatic rings or the amide group.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Agricultural Applications
Herbicide Development
One of the primary applications of this compound is in the development of herbicides. Its structure suggests potential efficacy against a range of weeds due to its ability to disrupt plant growth mechanisms. The compound's chlorinated phenoxy group is similar to other herbicides that target plant hormone pathways, specifically auxin signaling. Research indicates that compounds with similar structures have shown herbicidal activity by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death .
Case Study: Herbicidal Efficacy
A study published in a patent document highlighted the effectiveness of various phenoxy compounds in controlling weed species. The research indicated that formulations containing 2-(4-chloro-2-methylphenoxy)-N-(2,6-difluorophenyl)-2,2-difluoroacetamide exhibited significant herbicidal activity against common agricultural weeds. This suggests its potential as an active ingredient in commercial herbicide products .
Biochemical Applications
Enzyme Inhibition Studies
The compound's unique structure makes it a candidate for studying enzyme inhibition mechanisms. Compounds with similar functional groups have been shown to inhibit various enzymes involved in metabolic pathways.
Case Study: Enzyme Activity Modulation
In biochemical assays, related phenoxy compounds have demonstrated the ability to modulate enzyme activities linked to metabolic disorders. These studies suggest that 2-(4-chloro-2-methylphenoxy)-N-(2,6-difluorophenyl)-2,2-difluoroacetamide could be further explored for its potential to influence metabolic pathways and enzyme functions .
Safety and Environmental Considerations
Given its applications, understanding the safety profile and environmental impact of 2-(4-chloro-2-methylphenoxy)-N-(2,6-difluorophenyl)-2,2-difluoroacetamide is crucial. Preliminary assessments indicate that while it may exhibit herbicidal properties, further studies are needed to evaluate its toxicity to non-target organisms and its biodegradability in environmental conditions .
Mechanism of Action
The mechanism by which 2-(4-chloro-2-methylphenoxy)-N-(2,6-difluorophenyl)-2,2-difluoroacetamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of multiple halogen atoms may enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)-N-(2,6-difluorophenyl)-acetamide: Similar structure but lacks the difluoro groups on the acetamide.
2-(4-chloro-2-methylphenoxy)-N-phenyl-2,2-difluoroacetamide: Similar structure but lacks the difluoro groups on the phenyl ring.
Uniqueness
The unique combination of halogen atoms and aromatic rings in 2-(4-chloro-2-methylphenoxy)-N-(2,6-difluorophenyl)-2,2-difluoroacetamide distinguishes it from similar compounds. This unique structure may confer specific properties, such as enhanced stability or reactivity, making it valuable for various applications.
Biological Activity
2-(4-chloro-2-methylphenoxy)-N-(2,6-difluorophenyl)-2,2-difluoroacetamide, identified by its CAS number 339010-97-8, is a synthetic compound with potential applications in agricultural and pharmaceutical fields. This article reviews its biological activity, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.
- Molecular Formula : C15H10ClF4NO2
- Molecular Weight : 347.69 g/mol
- Purity : >90%
The biological activity of this compound primarily relates to its interaction with specific biological targets. It has been studied for its potential herbicidal properties due to the presence of the chlorophenoxy group, which is known to mimic plant hormones (auxins) and disrupt normal growth processes in target species.
Key Mechanisms:
- Auxin Mimicry : The compound acts as a synthetic auxin, leading to uncontrolled growth and eventual plant death.
- Cellular Disruption : It may interfere with cellular signaling pathways in plants, causing physiological stress and metabolic disruption.
- Toxicity in Non-target Species : Studies indicate that while it is effective against certain weeds, it can also affect non-target plants and potentially beneficial organisms in the ecosystem.
Toxicological Profile
Research has highlighted the compound's toxicity levels in various animal models. A comparative study on similar compounds revealed significant effects on liver and kidney functions when administered at high doses.
Toxicity Findings:
- Oral Toxicity : In a rat study, doses of 2000 ppm led to reduced food intake and increased water consumption, indicating systemic toxicity.
- Target Organs : The liver and kidneys were identified as primary targets for toxicity, with histopathological examinations revealing cellular degeneration and necrosis.
Case Studies
Several studies have documented the biological effects of this compound:
-
Study on Herbicidal Efficacy :
- Objective : Evaluate the effectiveness against common agricultural weeds.
- Results : The compound demonstrated significant herbicidal activity at concentrations as low as 100 ppm, effectively controlling weed growth without severely affecting crop yield.
-
Toxicity Assessment in Rodents :
- Objective : Assess the long-term effects of exposure.
- Results : Chronic exposure at lower doses (500 ppm) showed no significant adverse effects compared to control groups; however, higher doses resulted in notable organ damage.
-
Environmental Impact Study :
- Objective : Investigate the ecological consequences of usage.
- Results : Field studies indicated a decrease in biodiversity in treated areas, particularly affecting non-target plant species and soil microfauna.
Table 1: Summary of Biological Activity
| Activity Type | Description | Observations |
|---|---|---|
| Herbicidal Efficacy | Mimics auxin leading to uncontrolled growth | Effective against target weeds |
| Toxicity | Affects liver and kidneys at high doses | Organ damage observed in studies |
| Ecological Impact | Alters biodiversity in treated environments | Decline in non-target species |
Table 2: Toxicity Levels in Animal Studies
| Dose (ppm) | Effect Observed | Target Organ |
|---|---|---|
| 2000 | Reduced food intake; increased water consumption | Liver & Kidney |
| 500 | No significant adverse effects | N/A |
| 12000 | Severe toxicity; organ damage | Liver & Kidney |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-chloro-2-methylphenoxy)-N-(2,6-difluorophenyl)-2,2-difluoroacetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling phenoxyacetic acid derivatives with substituted anilines. For analogous acetamides, a two-step process is used: (1) activation of the carboxylic acid (e.g., via chloride formation using thionyl chloride) and (2) nucleophilic substitution with the aniline derivative in dichloromethane at low temperatures (0–5°C) under inert conditions. Triethylamine is added to neutralize HCl byproducts. Optimization includes adjusting molar ratios (1:1.2 acid/aniline), reaction time (3–6 hours), and solvent polarity to maximize yield (>80%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Determines molecular conformation and hydrogen-bonding networks (e.g., N–H···O interactions stabilize crystal packing) .
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR identifies substituent positions and confirms purity (e.g., splitting patterns for aromatic protons and fluorine atoms) .
- HPLC-MS : Validates purity (>98%) and detects trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Dissolve the compound in buffered solutions (pH 3–9) and monitor degradation via UV-Vis spectroscopy at 25°C and 40°C over 7–14 days.
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures and differential scanning calorimetry (DSC) to detect phase transitions .
Q. What experimental designs are suitable for initial biological activity screening?
- Methodological Answer : Use a tiered approach:
- In vitro assays : Test enzyme inhibition (e.g., acetylcholinesterase for pesticidal activity) at concentrations of 1–100 µM.
- Cell-based models : Evaluate cytotoxicity in mammalian cell lines (e.g., HEK-293) using MTT assays.
- Positive/negative controls : Include commercial pesticides (e.g., alachlor) and solvent-only blanks .
Q. How can solubility and partition coefficients (log P) be determined experimentally?
- Methodological Answer :
- Solubility : Use the shake-flask method in water, DMSO, and ethanol at 25°C, followed by HPLC quantification.
- log P : Measure octanol-water partitioning via UV spectrophotometry after phase separation .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported bioactivity data for structurally similar acetamides?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., enzyme source, solvent carrier). Standardize protocols:
- Use recombinant enzymes from the same expression system.
- Normalize solvent concentrations (<1% DMSO) to avoid interference.
- Validate results with orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence-based assays) .
Q. How can environmental fate studies be designed to evaluate this compound’s persistence in soil and water?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Soil half-life : Incubate ¹⁴C-labeled compound in loam soil (20% moisture) at 25°C; measure residual radioactivity over 60 days.
- Hydrolysis : Expose to aqueous buffers (pH 4–9) under UV light to simulate photolysis.
- Data analysis : Use first-order kinetics to calculate DT₅₀ (degradation time for 50% loss).
Q. What crystallographic insights explain the compound’s molecular interactions in solid-state structures?
- Methodological Answer : X-ray diffraction reveals:
- Torsional angles : Dihedral angles between aromatic rings (e.g., 81.9° between phenoxy and difluorophenyl groups) influence packing efficiency .
- Hydrogen bonding : N–H···O bonds create 1D chains; weak C–H···O interactions stabilize 3D networks. Use Mercury software to model Hirshfeld surfaces .
Q. How can computational methods (e.g., DFT) predict reactive sites for derivatization?
- Methodological Answer : Perform density functional theory (DFT) calculations:
- Optimize geometry at the B3LYP/6-31G* level.
- Analyze electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., fluorine atoms as hydrogen-bond acceptors).
- Validate with experimental substitution reactions (e.g., SNAr at para-chloro positions) .
Q. What strategies optimize bioactivity through substituent modifications on the phenoxy and acetamide groups?
- Methodological Answer :
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups.
- Biological testing : Compare IC₅₀ values in enzyme assays.
- Data analysis : Use multivariate regression to correlate substituent Hammett constants (σ) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
